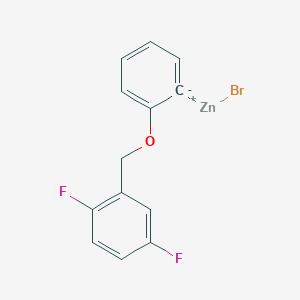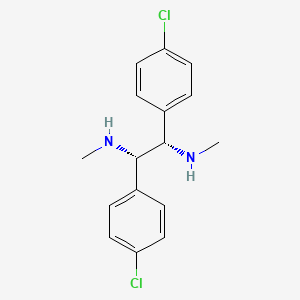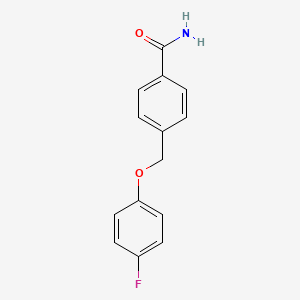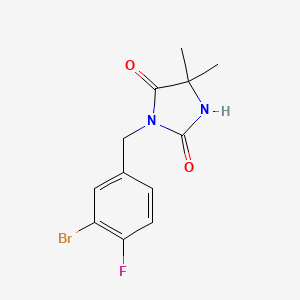
2-(2',5'-DifluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2’,5’-Difluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-(2’,5’-Difluorobenzyloxy)phenyl bromide+Zn→2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide depend on the specific electrophile used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in complex molecules.
Mecanismo De Acción
The mechanism by which 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 2-(2’,5’-Dichlorobenzyloxy)phenylzinc bromide
- 2-(2’,5’-Dimethoxybenzyloxy)phenylzinc bromide
Uniqueness
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in chemical reactions. The fluorine atoms can also affect the physical properties of the compound, such as its solubility and stability.
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
IITGWJNORWZMHS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)









![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)

